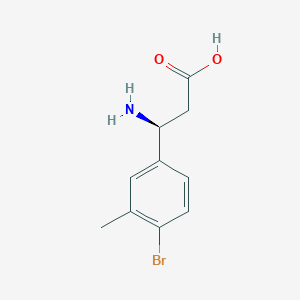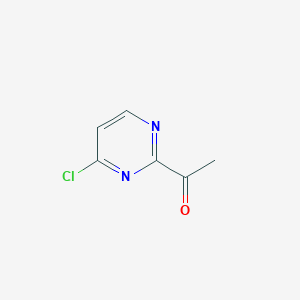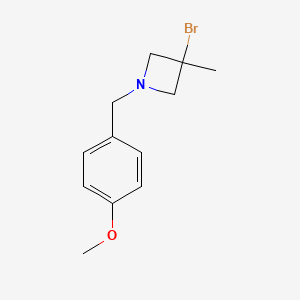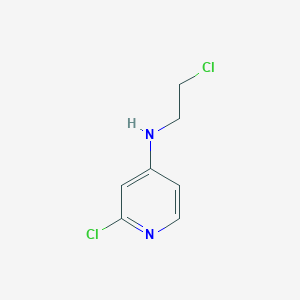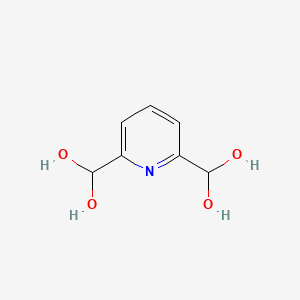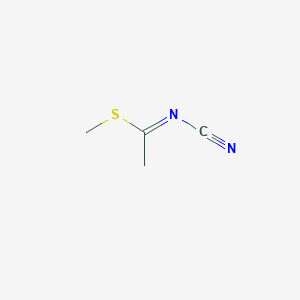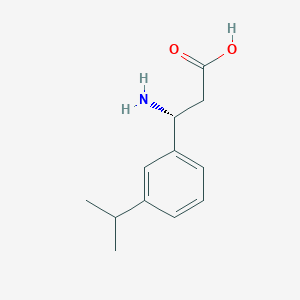![molecular formula C12H23NO2 B13029003 (1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13029003.png)
(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,6S)-rel-Bicyclo[410]heptan-2-aminepivalate is a bicyclic amine derivative This compound is characterized by its unique bicyclo[410]heptane structure, which imparts distinct chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[4.1.0]heptane core can be synthesized through a [2+2] cycloaddition reaction.
Introduction of the Amine Group: The amine group can be introduced via a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the amine with pivalic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can convert the amine group to a primary amine or even further to an alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or sulfonates are commonly employed in substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary amines and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the bicyclic core provides rigidity, which can enhance binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Bicyclo[1.1.1]pentane: Known for its use as a bio-isostere in medicinal chemistry.
Uniqueness
(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate is unique due to its specific stereochemistry and the presence of both an amine group and a pivalate ester. This combination imparts distinct reactivity and potential for diverse applications compared to other bicyclic compounds .
Propriétés
Formule moléculaire |
C12H23NO2 |
|---|---|
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
(1R,2R,6S)-bicyclo[4.1.0]heptan-2-amine;2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C7H13N.C5H10O2/c8-7-3-1-2-5-4-6(5)7;1-5(2,3)4(6)7/h5-7H,1-4,8H2;1-3H3,(H,6,7)/t5-,6+,7+;/m0./s1 |
Clé InChI |
OKPQVROTXAJTRT-VWZUFWLJSA-N |
SMILES isomérique |
CC(C)(C)C(=O)O.C1C[C@H]2C[C@H]2[C@@H](C1)N |
SMILES canonique |
CC(C)(C)C(=O)O.C1CC2CC2C(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6-Bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B13028933.png)
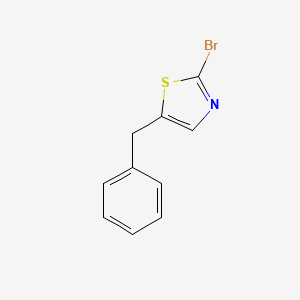
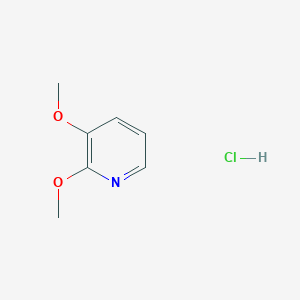
![4-Methylbenzo[c]isothiazole](/img/structure/B13028944.png)
![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13028952.png)
